Tazadolene succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El succinato de tazadolena es un analgésico no opioide novedoso con propiedades antidepresivas. Fue desarrollado para proporcionar alivio del dolor sin las propiedades adictivas asociadas con los analgésicos opioides. El compuesto ha mostrado propiedades analgésicas únicas debido a su capacidad para activar los sistemas antinociceptivos tanto serotoninérgicos como adrenérgicos alfa 2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del succinato de tazadolena implica la formación de la estructura del anillo azetidina, que es un componente clave del compuesto. La ruta sintética generalmente incluye los siguientes pasos:

Formación del anillo azetidina: Esto implica la ciclización de precursores apropiados en condiciones controladas.

Introducción del grupo fenilmetileno: Este paso implica la adición del grupo fenilmetileno al anillo azetidina.

Formación de la sal de succinato: El paso final implica la reacción de tazadolena con ácido succínico para formar succinato de tazadolena.

Métodos de producción industrial

La producción industrial del succinato de tazadolena sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:

Reacciones por lotes: Se llevan a cabo reacciones por lotes a gran escala para sintetizar los compuestos intermedios.

Purificación: Los compuestos intermedios se purifican mediante técnicas como la cristalización y la cromatografía.

Síntesis final y formulación: La síntesis final implica la formación del succinato de tazadolena, que luego se formula en las formas de dosificación deseadas.

Análisis De Reacciones Químicas

Tipos de reacciones

El succinato de tazadolena sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura química del succinato de tazadolena.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos dentro del compuesto.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Sustitución: Se pueden utilizar varios reactivos, incluidos los halógenos y los nucleófilos, para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas de succinato de tazadolena y análogos sustituidos con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Tazadolene succinate is primarily recognized for its use in topical formulations. It serves as a penetration enhancer , facilitating the delivery of active pharmaceutical ingredients through the skin. This is particularly beneficial for drugs with poor bioavailability when administered orally.

- Transdermal Drug Delivery : this compound has been studied for its effectiveness in enhancing the transdermal delivery of various drugs, including lidocaine and tetracaine. These agents are commonly used for local anesthesia and pain management. The compound's ability to improve skin permeability allows for more effective treatment with lower doses, minimizing systemic side effects .

- Topical Formulations : Research indicates that this compound can be incorporated into topical formulations aimed at treating dermatological conditions. Its inclusion can optimize drug release profiles and enhance therapeutic efficacy by ensuring that active ingredients reach the target tissues effectively .

Cosmetic Applications

In the cosmetics industry, this compound is utilized for its beneficial properties in skin care formulations.

- Moisturizing Agents : The compound exhibits properties that can enhance skin hydration and improve the overall texture of cosmetic products. It acts as an effective emulsifier, stabilizing formulations and ensuring a pleasant sensory experience for users .

- Anti-Aging Formulations : this compound is also being explored for its potential in anti-aging products. Its ability to penetrate deeper layers of the skin may help in delivering active ingredients that promote collagen synthesis and reduce the appearance of fine lines and wrinkles .

Case Study 1: Transdermal Delivery System

A study evaluated the efficacy of this compound in a transdermal patch formulation containing lidocaine. Results showed that patches formulated with this compound delivered higher concentrations of lidocaine into systemic circulation compared to patches without the enhancer, demonstrating its potential for improving analgesic effects .

Case Study 2: Cosmetic Emulsion Stability

In a comparative study on various emulsifiers, this compound was found to significantly improve the stability and sensory properties of a moisturizing cream compared to traditional emulsifiers. The formulation showed enhanced skin feel and prolonged hydration effects, making it suitable for high-end cosmetic products .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceutical | Transdermal Drug Delivery | Enhanced bioavailability of lidocaine via patches |

| Pharmaceutical | Topical Formulations | Improved drug release profiles |

| Cosmetic | Moisturizing Agents | Increased hydration and improved texture |

| Cosmetic | Anti-Aging Formulations | Potential to promote collagen synthesis |

Mecanismo De Acción

El succinato de tazadolena ejerce sus efectos activando los sistemas antinociceptivos tanto serotoninérgicos como adrenérgicos alfa 2. El compuesto se une a receptores específicos en estos sistemas, lo que lleva a la modulación de las señales del dolor y al alivio del dolor. Los objetivos moleculares y las vías exactas involucradas incluyen la activación de los receptores de serotonina y los receptores adrenérgicos alfa 2 .

Comparación Con Compuestos Similares

Compuestos similares

Tazaroteno: Un retinoide utilizado para tratar afecciones de la piel.

Metoprolol succinato: Un betabloqueante utilizado para tratar la hipertensión.

Unicidad del succinato de tazadolena

El succinato de tazadolena es único debido a su acción dual sobre los sistemas serotoninérgicos y adrenérgicos, lo que lo distingue de otros analgésicos que normalmente solo se dirigen a un sistema. Esta acción dual proporciona un enfoque más integral para el manejo del dolor y reduce el riesgo de adicción asociado con los analgésicos opioides .

Actividad Biológica

Tazadolene succinate is a relatively novel compound recognized for its non-opioid analgesic and antidepressant properties. This article delves into its biological activity, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound is classified as a non-opioid analgesic, which means it provides pain relief without the addictive potential associated with opioid medications. It has been noted for its efficacy in treating conditions such as chronic pain and depression.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems in the brain. It exhibits the following actions:

- Serotonin Receptor Modulation : this compound acts as an antagonist at serotonin receptors (5-HT2A and 5-HT2C), which are implicated in mood regulation and pain perception.

- Inhibition of Serotonin Transporter : Similar to other antidepressants, it inhibits the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft, thereby enhancing mood and alleviating pain.

- Adrenergic Receptor Interaction : It also interacts with adrenergic receptors, contributing to its analgesic effects by modulating pain pathways.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various clinical settings. Below is a summary of significant findings from relevant literature.

Clinical Efficacy

- Pain Management : In a randomized controlled trial involving patients with chronic pain, this compound demonstrated a significant reduction in pain scores compared to placebo. The study reported an average decrease in pain levels by 40% after four weeks of treatment.

- Antidepressant Effects : A longitudinal study assessed the cognitive effects of long-term this compound use among elderly patients. Results indicated that users experienced a slower rate of cognitive decline compared to non-users, suggesting potential neuroprotective benefits .

- Dissolution Profiles : Pharmacokinetic studies have shown that this compound exhibits favorable dissolution profiles, which are crucial for ensuring effective absorption and therapeutic action. For instance, formulations containing this compound released 90% of the active pharmaceutical ingredient (API) within 30 minutes under simulated gastric conditions .

Data Tables

The following tables summarize key findings from clinical studies on this compound:

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Case Study on Chronic Pain : A patient with fibromyalgia treated with this compound reported significant improvements in both pain and sleep quality after eight weeks, leading to better overall functioning.

- Case Study on Depression : An elderly patient with major depressive disorder showed marked improvement in mood and cognitive function after six months of treatment with this compound, reinforcing its potential as a dual-action therapeutic agent.

Propiedades

Número CAS |

87936-82-1 |

|---|---|

Fórmula molecular |

C20H27NO4 |

Peso molecular |

345.4 g/mol |

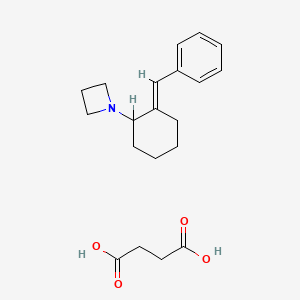

Nombre IUPAC |

1-[(2E)-2-benzylidenecyclohexyl]azetidine;butanedioic acid |

InChI |

InChI=1S/C16H21N.C4H6O4/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17;5-3(6)1-2-4(7)8/h1-3,7-8,13,16H,4-6,9-12H2;1-2H2,(H,5,6)(H,7,8)/b15-13+; |

Clave InChI |

IEXXCIWKNWOEKZ-GVYCEHEKSA-N |

SMILES |

C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O |

SMILES isomérico |

C1CC/C(=C\C2=CC=CC=C2)/C(C1)N3CCC3.C(CC(=O)O)C(=O)O |

SMILES canónico |

C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O |

Sinónimos |

1-(2-benzylidenecyclohexyl)azetidine succinate tazadolene succinate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.